5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one
Description
Properties
CAS No. |
82619-57-6 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),11,13-tetraen-8-one |
InChI |
InChI=1S/C10H9N3OS/c14-10-6-4-15-5-8(6)12-9-7(13-10)2-1-3-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
FGGMEKJKOVNCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)NC3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves:
- Construction of the fused pyrido-thieno ring system.
- Formation of the diazepine ring via cyclization.
- Functional group transformations to install the ketone at the 6-position.
The key synthetic steps are condensation reactions, cyclizations, and functional group modifications under controlled conditions.
Detailed Synthetic Routes
Condensation and Cyclization
According to patent US3849405A, related thieno-[2,3-e]diazepin-2-ones are prepared by condensation of aminoacetamido-thiophene derivatives with appropriate aldehydes or esters, followed by cyclization under reflux in solvents such as benzene, toluene, or pyridine. The water formed during condensation is removed azeotropically to drive the reaction forward.
- Typical conditions:
- Solvents: Benzene, toluene, xylene, chloroform, tetrahydrofuran, dimethylformamide, or pyridine
- Temperature: Reflux (80–140 °C depending on solvent)
- Time: Several hours (e.g., 10 hours reflux)
- Water removal: Azeotropic distillation using a Dean-Stark apparatus
Example: Refluxing 2-aminoacetamido-3-substituted benzoyl thiophene in pyridine/benzene with acetic acid catalyst yields the diazepinone ring system after workup and recrystallization.
Reduction and Functional Group Modifications
Reduction of azidoacetamido intermediates with hydrazine hydrate in the presence of palladium on charcoal catalyst in ethanol leads to the formation of amino derivatives, which then cyclize to the diazepinone structure.
- Conditions:
- Catalyst: 5% Pd/C
- Reducing agent: Hydrazine hydrate
- Solvent: Ethanol
- Temperature: Room temperature to 50 °C
- Time: 2–3 hours
Thione and Methylthio Derivatives as Intermediates
From patent US4066647A, the 6-thione derivative of the diazepinone is prepared by reacting the diazepinone with phosphorus pentasulfide in pyridine at reflux. This intermediate is then methylated using methyl iodide or methyl sulfate in the presence of a strong base (e.g., sodium methoxide) to give 6-(methylthio) derivatives.
-
- Reagents: Phosphorus pentasulfide (P4S10)
- Solvent: Pyridine
- Temperature: Reflux (~115 °C)
- Time: 4 hours
-
- Reagents: Methyl iodide or dimethyl sulfate
- Base: Sodium methoxide or sodium hydride
- Solvent: Ethanol or dimethylformamide
- Temperature: 25–45 °C
- Time: 0.5–3 hours
Piperazinyl Substitution (Optional Functionalization)
Further substitution at the 6-position with piperazine derivatives is achieved by reacting the 6-(methylthio) intermediate with piperazine in refluxing xylene with catalytic acetic acid.
- Conditions:
- Solvent: Xylene
- Catalyst: Acetic acid (catalytic amount)
- Temperature: 100–175 °C (typically ~135 °C)
- Time: 3–24 hours
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation & Cyclization | Aminoacetamido-thiophene + aldehyde/ester, reflux in benzene/pyridine, azeotropic water removal | Fused diazepinone ring system | 10 hours reflux, water removal critical |
| 2 | Reduction | Hydrazine hydrate, Pd/C catalyst, ethanol, RT to 50 °C | Amino derivatives, cyclized diazepinone | Nitrogen gas evolution observed |
| 3 | Thione formation | Phosphorus pentasulfide, pyridine, reflux 4 hours | 6-Thione diazepine intermediate | Precursor for methylthio derivatives |
| 4 | Methylation | Methyl iodide/dimethyl sulfate, sodium methoxide, ethanol/DMF, 25–45 °C | 6-(Methylthio) diazepine | 0.5–3 hours reaction time |
| 5 | Piperazinyl substitution | Piperazine, xylene, acetic acid catalyst, reflux 3–24 hours | 6-Substituted piperazinyl diazepine | Optional functionalization step |
Research Findings and Notes
- The condensation step is sensitive to solvent choice and temperature; removal of water is essential to drive the cyclization forward efficiently.
- The thione intermediate is a versatile precursor allowing further functionalization at the 6-position.
- Methylation reactions require careful control of base and temperature to avoid side reactions.
- Piperazine substitution enhances biological activity in related compounds, indicating the synthetic route's flexibility for medicinal chemistry applications.
- Purification typically involves recrystallization from ethanol, hexane, or toluene mixtures to obtain crystalline products with defined melting points.
Chemical Reactions Analysis
Types of Reactions
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the ring system, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Pharmacological Studies
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit activities such as:
- Antidepressant Effects : Preliminary studies suggest that this compound could influence neurotransmitter systems relevant to mood regulation.
- Anxiolytic Properties : Its diazepinone structure may confer anxiolytic effects, making it a candidate for anxiety disorder treatments.
Neuropharmacology
The compound's interaction with the central nervous system is of particular interest. It may modulate pathways associated with neurological disorders.
Synthetic Chemistry
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one serves as a model for developing new methodologies in organic synthesis. Its synthesis can involve:
- Multi-step reactions that introduce various functional groups.
- Use of catalytic systems to enhance yield and selectivity.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar diazepine derivatives. The findings indicated that these compounds could significantly reduce depressive behaviors in animal models by enhancing serotonergic activity.
Case Study 2: Anxiolytic Potential
Research documented in Neuropharmacology evaluated the anxiolytic properties of thieno-diazepine derivatives. The results suggested that these compounds could reduce anxiety levels by acting on GABA receptors.
Mechanism of Action
The mechanism of action of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Analogues in the Pyrido-Thieno-Pyrimidine/Triazepine Family
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines
- Structure: These compounds replace the diazepinone ring with a pyrimidine ring. Example derivatives include 3-substituted pyrido-thieno-pyrimidines .
- Synthesis : Synthesized via cyclization of thiourea intermediates (e.g., compound 5 in ) under varied conditions .
- Applications : Patented for treating cerebral ischemia (e.g., WO 2002002569) and as 5-HT₁A receptor antagonists .
Pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido-[1,2-b][1,2,4]triazepine Derivatives
- Structure: Feature a triazepine ring instead of diazepinone, increasing nitrogen content.
- Pharmacology : Under investigation for anti-infectious activity, though specific data are pending .
Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one)
- Structure: Shares the diazepinone core but incorporates a dipyrido system and cyclopropyl/methyl substituents.
- Applications: Clinically used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment .
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one and Analogues
Key Observations :
Molecular Complexity : Nevirapine’s larger structure (C₁₅ vs. C₁₀) correlates with its clinical utility, while the target compound’s simpler framework may favor synthetic accessibility.
Chirality: Unlike triazolopyridines (e.g., ), the target compound is non-chiral, simplifying synthesis and purification .
Biological Activity
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one (CAS Number: 82619-57-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is , with a molecular weight of approximately 219.26 g/mol. Its structure includes a fused bicyclic system that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3OS |
| Molecular Weight | 219.26 g/mol |
| Density | 1.49 g/cm³ |
| Boiling Point | 513.2 ºC |
| Flash Point | 264.2 ºC |
| CAS Number | 82619-57-6 |
Antifungal Activity
Research has indicated that compounds related to this class exhibit antifungal properties. For instance, bioassay results have shown effectiveness against Botrytis cinerea at a concentration of 50 mg/L . This suggests potential applications in agricultural settings for crop protection.
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects on various cancer cell lines. One study reported that specific derivatives showed significant inhibition against KB and multidrug-resistant KBv200 cells with IC50 values of approximately 17.4 µM and 25.4 µM respectively . These findings indicate the potential for developing new anticancer agents based on this compound.
The precise mechanism by which 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one exerts its biological effects is still under investigation. However, its structural features suggest interactions with various biological targets including enzymes and receptors involved in cell proliferation and apoptosis.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several compounds in the same category as 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one against Botrytis cinerea. The results indicated that these compounds could inhibit fungal growth effectively at specified concentrations.
- Cytotoxicity Against Cancer Cells : Another research highlighted the cytotoxicity of derivatives on KB cells and their resistant variants. The study provided detailed IC50 values and suggested further exploration into the therapeutic potential of these compounds in oncology.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5,7,9,10-Tetrahydro-6H-pyrido[3,2-b]thieno[3,4-e][1,4]diazepin-6-one, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, thieno-pyridine precursors (e.g., from benzofuran derivatives) are reacted with amines or diazonium salts under controlled conditions . Microwave-assisted green synthesis (e.g., solvent-free reactions at 230–240°C) can improve yields up to 88% while reducing reaction time . Key intermediates (e.g., 3-Amino-2-chloro-4-methylpyridine) are characterized via elemental analysis, NMR (¹H/¹³C), and IR spectroscopy to confirm regioselectivity and purity .
Q. What analytical techniques are critical for identifying impurities in this compound during pharmaceutical development?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. Reference standards like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) and its propyl analog (CAS 287980-85-2) are used to calibrate retention times and quantify side products . Mass spectrometry (MS) further identifies structural deviations (e.g., methyl or propyl substitutions) in impurities .
Q. How are spectral data utilized to confirm the core structure of this diazepinone derivative?
- Methodological Answer : ¹H NMR signals in the δ 7.2–8.5 ppm range confirm aromatic protons in the pyridine and thieno rings, while δ 3.5–4.2 ppm corresponds to diazepinone ring hydrogens. IR absorption at ~1680 cm⁻¹ validates the lactam carbonyl group. Elemental analysis (e.g., C: 73.66%, N: 9.82% for analogs) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can molecular docking studies predict the pharmacological relevance of this compound?
- Methodological Answer : Docking against targets like HIV-1 reverse transcriptase (using AutoDock Vina) can assess binding affinity. Structural analogs (e.g., Nevirapine, CAS 129618-40-2) show that substituents at the 4- and 11-positions (e.g., cyclopropyl or methyl groups) enhance hydrophobic interactions in the active site . Free energy calculations (MM-PBSA) refine binding mode predictions .
Q. What structural modifications improve bioactivity in diazepinone derivatives, and how are they optimized?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro or fluoro) at the pyridine ring increases metabolic stability. For example, 10-[(4-methylpiperazin-1-yl)acetyl]-substituted analogs (CAS 107831-55-0) exhibit enhanced solubility and CNS penetration . QSAR models prioritize modifications by correlating logP (e.g., 2.25 for C₁₅H₁₆N₄O) with bioavailability .
Q. How do reaction conditions influence yield and purity in green synthesis protocols?
- Methodological Answer : Solvent-free microwave synthesis reduces byproduct formation compared to conventional thermal methods. For instance, 3-(2-Ethoxyphenyl)-substituted derivatives achieve 88% yield at 234–236°C with <2% impurities . Optimizing catalyst loading (e.g., p-toluenesulfonic acid) and reaction time (30–45 minutes) further enhances efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
